molecular formula C7H5Br2NO3 B13432879 2,5-Dibromo-4-nitroanisole

2,5-Dibromo-4-nitroanisole

Cat. No.: B13432879
M. Wt: 310.93 g/mol
InChI Key: RZFFKWMLIIIPCA-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitroanisole is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of anisole, where two bromine atoms and one nitro group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-nitroanisole typically involves a multi-step process. One common method includes the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 2,5-diamino-4-nitroanisole.

    Reduction: 2,5-Dibromo-4-aminoanisole.

    Oxidation: 2,5-Dibromo-4-nitrobenzoic acid.

Scientific Research Applications

2,5-Dibromo-4-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitroanisole
  • 2,5-Dibromo-4-nitrophenol
  • 2,5-Dibromo-4-nitrobenzoic acid

Uniqueness

2,5-Dibromo-4-nitroanisole is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3

InChI Key

RZFFKWMLIIIPCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Br

Origin of Product

United States

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